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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)acetohydrazide

Cat. No.: B1363106

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Chlorophenyl)acetohydrazide is a chemical compound of interest in synthetic organic
chemistry, often serving as a precursor or intermediate in the synthesis of more complex
molecules, including those with potential pharmacological activity. This technical guide provides
an overview of its known properties. However, a comprehensive public repository of its detailed
spectroscopic data (FT-IR, *H NMR, 3C NMR, and Mass Spectrometry) and specific, validated
experimental protocols for their acquisition is not readily available in the reviewed scientific
literature. This document compiles the available information and presents a generalized
experimental approach for its synthesis and characterization.

Compound Identification
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Property Value

IUPAC Name 2-(2-chlorophenyl)acetohydrazide
CAS Number 22631-60-3

Molecular Formula CsHsCIN20

Molecular Weight 184.63 g/mol

Melting Point 157 -159 °C

Spectroscopic Data Summary

Detailed and verified quantitative spectroscopic data for 2-(2-Chlorophenyl)acetohydrazide is
not available in publicly accessible databases or peer-reviewed literature based on the
conducted search. For research and development purposes, it is imperative that this data be
generated empirically. The following sections outline the expected spectral characteristics and
general methodologies for obtaining them.

Expected FT-IR Spectral Data

The infrared spectrum of 2-(2-Chlorophenyl)acetohydrazide is expected to show
characteristic absorption bands for its functional groups.
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Expected Wavenumber

Functional Group Description
(cm™)
) Two bands, characteristic of a
N-H stretch (amine) 3350 - 3250 ] ]
primary amine
C=0 stretch (amide I) 1680 - 1630 Strong absorption
N-H bend (amide II) 1640 - 1550 Medium to strong absorption
C-H stretch (aromatic) 3100 - 3000
C-H stretch (aliphatic) 3000 - 2850
C=C stretch (aromatic) 1600 - 1450
C-N stretch 1400 - 1000
C-Cl stretch 800 - 600

Expected *H NMR Spectral Data

The proton NMR spectrum would provide information on the chemical environment of the

hydrogen atoms.

Expected Chemical

Protons . Multiplicity Integration
Shift (6, ppm)

Aromatic (CeHa) 7.0-75 Multiplet 4H

Methylene (-CHz-) ~3.6 Singlet 2H

Amine (-NH2) Broad singlet 2H

Amide (-NH-) Broad singlet 1H

Note: The exact chemical shifts and multiplicities of the aromatic protons will depend on the

coupling constants between them.

Expected *C NMR Spectral Data
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The carbon-13 NMR spectrum would identify the different carbon environments in the

molecule.
Carbon Expected Chemical Shift (d, ppm)
Carbonyl (C=0) 170 - 175
Aromatic (C-ClI) 132 - 135
Aromatic (C-H) 125-130
Aromatic (C-CHz) 135 - 140
Methylene (-CHz) 40 - 45

Expected Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak and
characteristic fragmentation patterns.

miz Interpretation

[M]*, Molecular ion peak (with isotopic pattern

184/186 .
for Chlorine)
125/127 [CICeH4CH2]*
91 [C7H7]* (tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic
analysis of 2-(2-Chlorophenyl)acetohydrazide. These should be adapted and optimized
based on laboratory conditions and safety assessments.

Synthesis of 2-(2-Chlorophenyl)acetohydrazide

This synthesis is typically a two-step process starting from 2-chlorophenylacetic acid.

Step 1: Esterification of 2-Chlorophenylacetic Acid
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e To a solution of 2-chlorophenylacetic acid (1 equivalent) in methanol (a suitable solvent), add
a catalytic amount of concentrated sulfuric acid.

o Reflux the mixture for 4-6 hours.
e Monitor the reaction progress using thin-layer chromatography (TLC).
o After completion, cool the reaction mixture and remove the solvent under reduced pressure.

o Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated
sodium bicarbonate solution and then with brine.

e Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the
methyl 2-(2-chlorophenyl)acetate.

Step 2: Hydrazinolysis of the Ester

e Dissolve the methyl 2-(2-chlorophenyl)acetate (1 equivalent) in ethanol.

e Add hydrazine hydrate (1.2 - 1.5 equivalents) dropwise at room temperature.
« Stir the reaction mixture at room temperature or gentle heat for 8-12 hours.

e Monitor the reaction by TLC.

e Upon completion, cool the mixture in an ice bath to precipitate the product.

« Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2-(2-
Chlorophenyl)acetohydrazide.
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Caption: General synthesis workflow for 2-(2-Chlorophenyl)acetohydrazide.

Spectroscopic Characterization Protocols

FT-IR Spectroscopy
e Instrument: Fourier Transform Infrared Spectrometer.

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried sample with
potassium bromide powder and pressing it into a thin disk. Alternatively, acquire the
spectrum using an Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: Scan the sample in the range of 4000-400 cm™1.
NMR Spectroscopy
e Instrument: Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz or 500 MHz).

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent
(e.g., DMSO-ds or CDCIs) in an NMR tube.
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» Data Acquisition: Acquire *H and 3C NMR spectra at room temperature. Use the solvent
peak as a reference.

Mass Spectrometry

e Instrument: Mass Spectrometer with an appropriate ionization source (e.g., Electron
lonization - El).

o Sample Preparation: Introduce a small amount of the sample into the instrument, either
directly via a solid probe or after separation by Gas Chromatography (GC-MS).

o Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
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2-(2-Chlorophenyl)acetohydrazide
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Caption: Workflow for the spectroscopic characterization of the synthesized product.

Signaling Pathways and Biological Activity

There is no readily available information in the scientific literature regarding specific signaling
pathways modulated by 2-(2-Chlorophenyl)acetohydrazide. As a chemical intermediate, its
biological activity is not its primary area of study. However, hydrazide-hydrazone derivatives are
known to exhibit a wide range of biological activities, and this compound could serve as a
scaffold for the development of new therapeutic agents. Further research would be required to
investigate any potential biological effects.
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Conclusion

2-(2-Chlorophenyl)acetohydrazide is a valuable building block in organic synthesis. While its
basic physical properties are known, a comprehensive public database of its spectroscopic
properties is lacking. The experimental protocols and expected spectral data presented in this
guide provide a foundational framework for researchers to synthesize and characterize this
compound in their own laboratories. The generation and dissemination of this data would be a
valuable contribution to the chemical science community.

 To cite this document: BenchChem. [Spectroscopic Properties of 2-(2-
Chlorophenyl)acetohydrazide: A Technical Overview]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1363106#spectroscopic-properties-of-2-
2-chlorophenyl-acetohydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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